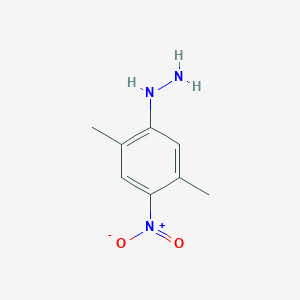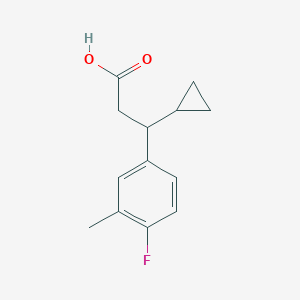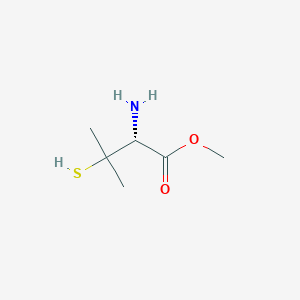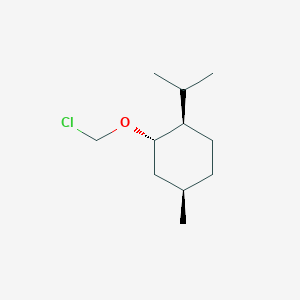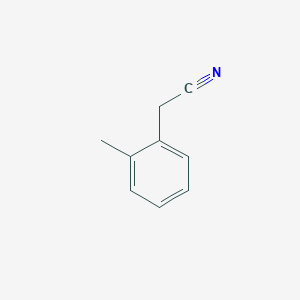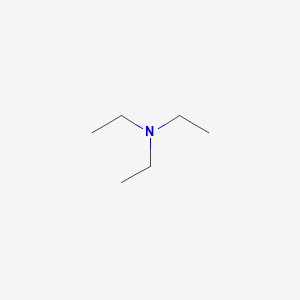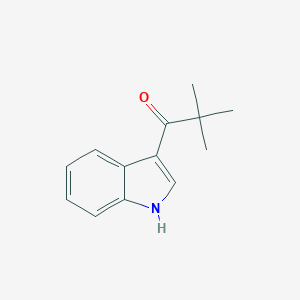
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one, also known as 3,3'-Diindolylmethane (DIM), is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. It has gained attention in recent years due to its potential health benefits, particularly in cancer prevention and treatment. In
作用機序
The mechanism of action of 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one is not fully understood. However, it is believed to work through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of enzymes involved in the metabolism of estrogen, which can lead to a decrease in the risk of hormone-dependent cancers. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. It also modulates the immune system by increasing the production of natural killer cells and T cells. In addition, it has been found to have a positive effect on lipid metabolism by reducing the levels of cholesterol and triglycerides in the blood.
実験室実験の利点と制限
One advantage of using 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one in lab experiments is its natural origin, which makes it a safe and non-toxic compound. It is also relatively easy to synthesize, which makes it accessible for research. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
For research include its potential in treating neurological disorders, enhancing athletic performance, and optimizing its use in cancer prevention and treatment.
合成法
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one can be synthesized through the reaction of indole-3-carbinol (I3C) with hydrochloric acid. I3C can be extracted from cruciferous vegetables such as broccoli, cauliflower, and cabbage. The reaction produces this compound'-Diindolylmethane (DIM) as a yellow crystalline solid.
科学的研究の応用
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, particularly in breast, prostate, and colon cancer. In addition, it has been found to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
| 69622-35-1 | |
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC名 |
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12(15)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,1-3H3 |
InChIキー |
VNFDWGPTVLIUMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=CNC2=CC=CC=C21 |
正規SMILES |
CC(C)(C)C(=O)C1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


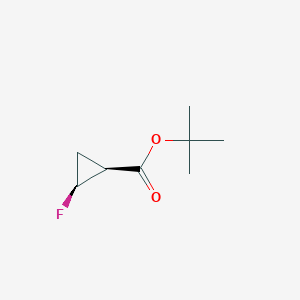
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)


